molecular formula C32F16N8Zn B1354145 Zinc perfluorophthalocyanine

Zinc perfluorophthalocyanine

Cat. No.: B1354145
M. Wt: 865.7 g/mol
InChI Key: BEAYCAVYGQXGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc perfluorophthalocyanine is a synthetic compound belonging to the phthalocyanine family, characterized by its unique structure where zinc is centrally coordinated within a perfluorinated phthalocyanine macrocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc perfluorophthalocyanine typically involves the cyclotetramerization of perfluorinated phthalonitrile in the presence of a zinc salt, such as zinc acetate. The reaction is carried out under high-temperature conditions, often in a solvent like dimethylformamide (DMF) or n-pentanol, and requires a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the macrocyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, recrystallization, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Zinc perfluorophthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which zinc perfluorophthalocyanine exerts its effects is primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative stress. The molecular targets include cellular membranes and DNA, leading to apoptosis or necrosis .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its enhanced stability, unique electronic properties, and versatility in various applications. The perfluorinated groups significantly impact its solubility and reactivity, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C32F16N8Zn

Molecular Weight

865.7 g/mol

IUPAC Name

zinc;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32F16N8.Zn/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2

InChI Key

BEAYCAVYGQXGEJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Zn+2]

Pictograms

Irritant

Origin of Product

United States

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